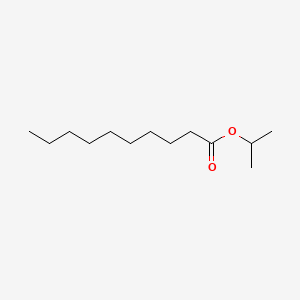

Isopropyl caprate

Description

Isopropyl decanoate has been reported in Schisandra chinensis with data available.

Properties

IUPAC Name |

propan-2-yl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-13(14)15-12(2)3/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPPDYGHKDIKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177675 | |

| Record name | Isopropyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2311-59-3 | |

| Record name | Isopropyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2311-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002311593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01R0Y41050 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Isopropyl Decanoate

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Structure—Understanding Functional Performance

To the formulation scientist, an excipient is not merely a chemical entity defined by a structure, but a functional tool selected for its specific performance attributes. Isopropyl decanoate (IPD), the ester of isopropyl alcohol and decanoic acid, is a case in point. While structurally simple, its utility in pharmaceutical and cosmetic formulations, particularly in topical and transdermal systems, is governed by a nuanced interplay of its physicochemical properties. This guide provides a comprehensive examination of these core characteristics, moving beyond a simple recitation of data to explain why these properties are critical and how they are reliably measured. For the drug development professional, understanding this link between physical character and functional role is paramount for rational formulation design and achieving desired therapeutic outcomes. This document serves as a technical resource for researchers engaged in the characterization, formulation, and application of this versatile ester.

Chemical and Physical Identity

Isopropyl decanoate is a non-polar, fatty acid ester. Its identity is defined by the following identifiers and core properties. The long hydrophobic decanoate chain combined with the branched isopropyl group imparts key characteristics like lubricity, emollience, and solubility in organic solvents, while rendering it virtually insoluble in water[1].

| Property | Value | Source(s) |

| IUPAC Name | propan-2-yl decanoate | [2] |

| Synonyms | Isopropyl caprate, Decanoic acid, 1-methylethyl ester | [1][2] |

| CAS Number | 2311-59-3 | [2][3] |

| Molecular Formula | C₁₃H₂₆O₂ | [2][3] |

| Molecular Weight | 214.35 g/mol | [2] |

| Appearance | Colorless, clear liquid | [3] |

| Boiling Point | 248-249 °C (at 760 mmHg) | [3] |

| Specific Gravity | 0.851 - 0.857 (at 25 °C) | [3] |

| Refractive Index | 1.421 - 1.427 (at 20 °C) | [3] |

| logP (o/w) | ~5.2 (estimated) | [3] |

| Water Solubility | Insoluble (1.309 mg/L at 25 °C, est.) | [3] |

| Organic Solubility | Soluble in alcohol and other organic solvents | [3] |

| Viscosity | ~5-9 mPa·s (estimated at 20°C) | [4] |

Functional Characteristics in Pharmaceutical Formulations

The utility of isopropyl decanoate in drug development stems directly from its physicochemical profile. Its lipophilicity, viscosity, and molecular structure enable it to act as a highly effective emollient and skin penetration enhancer.

Mechanism as a Skin Penetration Enhancer

The primary barrier to transdermal drug delivery is the outermost layer of the epidermis, the stratum corneum (SC). The SC consists of corneocytes embedded in a highly ordered, lipid-rich matrix. For a drug to penetrate this barrier, this lipid structure must be transiently disrupted. Isopropyl decanoate and similar lipophilic esters achieve this through several synergistic mechanisms:

-

Lipid Fluidization: Due to its high lipophilicity (logP > 5), isopropyl decanoate readily partitions into the intercellular lipid matrix of the SC[3]. Its molecular structure, particularly the branched isopropyl group, disrupts the tight, ordered packing of the endogenous ceramides, cholesterol, and fatty acids[5]. This increases the "fluidity" of the lipid lamellae, creating more permeable pathways for an active pharmaceutical ingredient (API) to diffuse through[6][7].

-

Extraction of SC Lipids: Some studies suggest that enhancers like isopropyl esters can extract certain lipids from the SC, further disorganizing the barrier structure and enhancing drug permeation[5].

-

Lateral Spread: Long-chain isopropyl esters (C14-C18) have been shown to exhibit significant lateral spread within the skin, in addition to vertical penetration. This behavior allows the enhancer to affect a larger area of the SC barrier, which can improve the overall flux of a co-administered drug[8]. Isopropyl decanoate (a C10 ester) is considered a short-chain ester, whose action is primarily governed by vertical penetration, but its miscibility with SC lipids remains the core principle of its enhancing effect[8].

The following diagram illustrates the relationship between the intrinsic properties of isopropyl decanoate and its function as a penetration enhancer.

Caption: Figure 1: Physicochemical properties of IPD leading to its function as an enhancer.

Analytical Characterization: Protocols and Interpretation

Accurate and reproducible characterization is the foundation of quality control and formulation development. The following sections provide detailed protocols and interpretation guidelines for key analytical techniques.

Protocol 1: Purity and Identity Confirmation by Gas Chromatography (GC)

Rationale: Gas chromatography is the definitive technique for assessing the purity of volatile and semi-volatile compounds like isopropyl decanoate. Due to its thermal stability, it can be vaporized without degradation. A Flame Ionization Detector (FID) is typically used for purity analysis due to its high sensitivity to hydrocarbons and linear response over a wide concentration range.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of Isopropyl Decanoate at 10 mg/mL in a suitable solvent like n-heptane or ethyl acetate.

-

Create a working standard for analysis by diluting the stock solution to approximately 100 µg/mL. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the solvent.

-

Transfer 1 mL of the final solution into a 2 mL GC autosampler vial.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Detector: Flame Ionization Detector (FID).

-

Column: A non-polar or mid-polarity capillary column is recommended. A good choice is a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL injection volume with a 50:1 split ratio.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

Data Analysis and Interpretation:

-

The purity of isopropyl decanoate is determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.

-

A typical result for a high-purity sample (>98%) will show a single major peak at the expected retention time.

-

Potential impurities to look for include residual decanoic acid (which may appear as a broader, tailing peak or not elute under these conditions without derivatization) and isopropanol (which will elute very early in the run).

-

The workflow for this analysis is summarized in the diagram below.

Caption: Figure 2: A typical workflow for determining the purity of IPD via GC-FID.

Protocol 2: Kinematic Viscosity Measurement

Rationale: Viscosity is a critical parameter for topical formulations, affecting spreadability, sensory feel, and stability. Kinematic viscosity is measured using a calibrated glass capillary viscometer under gravity, as defined by the ASTM D445 standard[9][10][11]. The method's reliability hinges on precise temperature control, as viscosity is highly temperature-dependent[12].

Experimental Protocol:

-

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type). Select a viscometer size such that the flow time is not less than 200 seconds to minimize timing errors[13].

-

Constant temperature water bath with a control accuracy of ±0.02 °C[14].

-

Calibrated digital thermometer.

-

Stopwatch with a resolution of 0.1 seconds.

-

-

Procedure:

-

Set the water bath to the desired temperature (e.g., 20 °C or 25 °C) and allow it to equilibrate.

-

Filter the isopropyl decanoate sample through a fine mesh screen to remove any particulate matter.

-

Charge the viscometer with the sample in accordance with the instrument's instructions.

-

Mount the viscometer vertically in the constant temperature bath, ensuring the uppermost timing mark is submerged.

-

Allow the sample to thermally equilibrate for at least 30 minutes[14].

-

Using suction, draw the liquid up through the capillary until the meniscus is above the upper timing mark.

-

Release the suction and allow the liquid to flow freely back down the capillary under gravity.

-

Start the stopwatch precisely as the meniscus passes the upper timing mark.

-

Stop the stopwatch precisely as the meniscus passes the lower timing mark.

-

Repeat the measurement at least twice. The flow times should be within the viscometer's specified repeatability.

-

-

Calculation:

-

Calculate the average flow time (t) in seconds.

-

Calculate the kinematic viscosity (ν) in centistokes (cSt or mm²/s) using the formula: ν = C × t

-

Where C is the calibration constant of the viscometer (provided in its certificate).

-

Spectroscopic Profile

Spectroscopic analysis provides an orthogonal confirmation of identity and structural integrity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is used to confirm the presence of key functional groups. For isopropyl decanoate, the expected characteristic absorption bands are:

-

~1735 cm⁻¹ (Strong): This is the most prominent peak and is characteristic of the C=O (carbonyl) stretch of the ester group[15].

-

~2850-2960 cm⁻¹ (Strong, multiple bands): These correspond to the C-H stretching vibrations of the aliphatic methylene (-CH₂-) and methyl (-CH₃) groups in the decanoate and isopropyl moieties[16].

-

~1170-1250 cm⁻¹ (Strong): C-O stretching vibration of the ester linkage.

-

~1375 cm⁻¹ and ~1385 cm⁻¹ (Doublet): Characteristic bending vibration for the isopropyl group (gem-dimethyl)[15].

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a definitive map of the proton environment.

-

~4.9-5.1 ppm (septet): The single proton (-CH-) on the isopropyl group, split by the six adjacent methyl protons.

-

~2.2-2.3 ppm (triplet): The two protons (-CH₂-) on the carbon alpha to the carbonyl group.

-

~1.2-1.7 ppm (multiplet): A large, complex signal corresponding to the multiple methylene groups (-CH₂-) in the decanoate chain.

-

~1.2 ppm (doublet): The six equivalent protons of the two methyl groups (-CH₃) on the isopropyl moiety.

-

~0.8-0.9 ppm (triplet): The three protons of the terminal methyl group (-CH₃) of the decanoate chain.

-

-

Mass Spectrometry (MS): When analyzed by GC-MS with Electron Ionization (EI), isopropyl decanoate will fragment in a predictable manner.

-

Molecular Ion (M⁺): A peak at m/z = 214 may be observed, but it is often weak for esters.

-

Key Fragments: The most characteristic fragments arise from cleavage around the ester functional group. Expect to see significant peaks at:

-

m/z = 172: Loss of the isopropoxy group radical (•OCH(CH₃)₂).

-

m/z = 102: From McLafferty rearrangement, a common fragmentation pathway for esters.

-

m/z = 60 and 43: Related to the isopropyl portion of the molecule[2].

-

-

Safety and Handling

Isopropyl decanoate is generally considered to be of low toxicity and is widely used in cosmetic and topical products. However, as with any chemical, appropriate laboratory safety practices should be observed. It may cause mild skin or eye irritation upon direct contact[1]. It is stable under normal storage conditions but may undergo hydrolysis if exposed to strong acids or bases. Consult the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

Isopropyl decanoate is a multifunctional excipient whose value in pharmaceutical sciences is directly attributable to its well-defined physicochemical properties. Its high lipophilicity, low viscosity, and specific ester structure make it an excellent choice as an emollient and a penetration enhancer for topical drug delivery. A thorough understanding and characterization of its properties—using established methods such as gas chromatography for purity, capillary viscometry for flow behavior, and spectroscopy for identity—are essential for consistent performance and the successful development of robust and effective formulations. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor.

References

-

PubChem. Isopropyl caprate. National Center for Biotechnology Information. [Link][2]

-

ResearchGate. (PDF) Effects of Isopropyl Palmitate on the Skin Permeation of Drugs. [Link][6]

-

Ataman Kimya. ISOPROPYL HEXADECANOATE. [Link]

-

PubMed. The effect of skin diffusion kinetics of isopropyl ester permeation enhancers on drug permeation: Role of lateral spread and penetration characteristics. [Link][8]

-

MDPI. A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. [Link]

-

ResearchGate. (PDF) Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave. [Link]

-

PMC - NIH. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. [Link]

-

ResearchGate. Investigation of Effect of Isopropyl Palmitate on Drug Release from Transdermal Patch and Molecular Dynamics Study. [Link]

-

International Journal of Technology. Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave. [Link]

-

PMC - NIH. The effect of pH and organic ester penetration enhancers on skin permeation kinetics of terbutaline sulfate from pseudolatex-type transdermal delivery systems through mouse and human cadaver skins. [Link]

-

International Journal of Technology. Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave. [Link]

-

Google Patents. Isopropyl palmitate as a viscosity-regulating lipid in cosmetic or dermatological emulsion preparations. [4]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Spectro Scientific. Guide to Measuring Oil Viscosity. [Link][12]

-

SpectraBase. Decanoic acid isopropyl ester - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubMed. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

-

Savant Labs. ASTM D445 - Standard Test Method for Kinematic Viscosity. [Link][11]

-

ResearchGate. 1 H NMR spectra of isopropyl alcohol in decane... [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031241). [Link]

-

PubChem. Isopropyl dodecanoate. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

-

ResearchGate. 13 C-NMR spectra of isopropyl alcohol extracts... [Link]

-

Simepetro. Kinematic Viscosity Instrumentation and ASTM D445 Methodology. [Link][13]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031241). [Link]

-

ResearchGate. Fragmentation of synthetic cannabinoids with an isopropyl group... [Link]

-

OAPEN. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Scilit. Topical stratum corneum lipids accelerate barrier repair after tape stripping... [Link]

-

PubMed. Study of the Influence of the Penetration Enhancer Isopropyl Myristate on the Nanostructure of Stratum Corneum Lipid Model Membranes... [Link][5]

-

ResearchGate. Influence of the penetration enhancer isopropyl myristate on stratum corneum lipid model membranes... [Link]

-

MDPI. Stratum Corneum Lipids in Non-Lesional Atopic and Healthy Skin following Moisturizer Application... [Link]

-

MDPI. Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. [Link][15]

-

ResearchGate. FTIR spectrum of isopropanol... [Link]

-

ResearchGate. FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. [Link][16]

-

University of Bath's research portal. Stratum corneum lipids of human epidermal keratinocyte air-liquid cultures... [Link]

Sources

- 1. CAS 2311-59-3: Isopropyl decanoate | CymitQuimica [cymitquimica.com]

- 2. Isopropyl caprate | C13H26O2 | CID 16833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isopropyl decanoate, 2311-59-3 [thegoodscentscompany.com]

- 4. WO2012120002A2 - Isopropyl palmitate as a viscosity-regulating lipid in cosmetic or dermatological emulsion preparations - Google Patents [patents.google.com]

- 5. Study of the influence of the penetration enhancer isopropyl myristate on the nanostructure of stratum corneum lipid model membranes using neutron diffraction and deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of skin diffusion kinetics of isopropyl ester permeation enhancers on drug permeation: Role of lateral spread and penetration characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. ASTM D445 - eralytics [eralytics.com]

- 11. ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - Savant Labs [savantlab.com]

- 12. spectrabase.com [spectrabase.com]

- 13. simepetro.com.br [simepetro.com.br]

- 14. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 15. Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Isopropyl Caprate in Organic Solvents

Introduction

Isopropyl caprate, also known as isopropyl decanoate, is a fatty acid ester with the chemical formula C13H26O2.[1] It is a colorless liquid with a fruity and oily aroma.[2] This compound is widely utilized in the pharmaceutical, cosmetic, and fragrance industries as an emollient, solvent, and flavoring agent.[3][] Its efficacy in these applications is intrinsically linked to its solubility characteristics in various organic solvents. For researchers, scientists, and drug development professionals, a comprehensive understanding of isopropyl caprate's solubility is paramount for formulation development, process optimization, and ensuring product stability.

This technical guide provides an in-depth exploration of the solubility of isopropyl caprate in organic solvents. We will delve into the theoretical underpinnings of solubility, present quantitative solubility data, and provide a detailed experimental protocol for determining solubility. This guide is designed to be a practical and authoritative resource, grounded in scientific principles and supported by comprehensive references.

Core Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces and polarity are more likely to be miscible. Esters, such as isopropyl caprate, are polar molecules due to the presence of the carbonyl (C=O) and ether (C-O-C) groups.[5][6] However, they lack the ability to donate hydrogen bonds, which distinguishes their solubility behavior from that of alcohols or carboxylic acids.[7][8]

The solubility of esters in water is limited, especially for those with longer hydrocarbon chains.[6][8] The nonpolar alkyl chains disrupt the strong hydrogen bonding network of water, making the dissolution process energetically unfavorable.[7][8] Conversely, esters are generally soluble in organic solvents.[5] The solubility is influenced by a combination of dipole-dipole interactions and van der Waals forces between the ester and solvent molecules.[7]

Factors influencing the solubility of isopropyl caprate in organic solvents include:

-

Polarity of the Solvent: Solvents with polarities similar to isopropyl caprate will generally be better solvents.

-

Hydrogen Bonding Capability of the Solvent: While isopropyl caprate cannot donate hydrogen bonds, it can act as a hydrogen bond acceptor.[7] Solvents capable of hydrogen bonding can enhance solubility.

-

Molecular Size and Shape: The size and shape of both the solute and solvent molecules can affect how well they pack together, influencing solubility.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. However, the effect of temperature on the solubility of liquids in liquids can be more complex.

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal conditions.

Quantitative Solubility Data of Isopropyl Caprate

The following table summarizes the available quantitative solubility data for isopropyl caprate in various organic solvents at 25°C. This data provides a valuable starting point for solvent selection in formulation and research.

| Solvent | Solubility (g/L) at 25°C |

| Acetone | 12279.7 |

| Ethanol | 7420.1 |

| Methanol | 6864.29 |

| Isopropanol | 8174.39 |

| n-Propanol | 6853.97 |

| n-Butanol | 6054.73 |

| Ethyl Acetate | 6991.12 |

| Water | 0.13 |

Source: Scent.vn[2]

Experimental Protocol for Determining Isopropyl Caprate Solubility

This section outlines a detailed, step-by-step methodology for the experimental determination of isopropyl caprate solubility in an organic solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective:

To quantitatively determine the solubility of isopropyl caprate in a selected organic solvent at a specific temperature.

Materials:

-

Isopropyl caprate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled water bath or incubator

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Vials with screw caps

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of isopropyl caprate.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Rationale: Starting with a supersaturated solution ensures that equilibrium is reached from a state of excess solute, leading to a truly saturated solution.

-

Procedure: To a series of vials, add an excess amount of isopropyl caprate to a known volume of the selected organic solvent. The exact amount of excess is not critical, but enough should be added to ensure that undissolved solute remains after equilibration.

-

-

Equilibration:

-

Rationale: Achieving thermodynamic equilibrium between the dissolved and undissolved solute is crucial for accurate solubility measurement. Agitation ensures a homogenous mixture and facilitates the dissolution process.

-

Procedure: Tightly cap the vials and place them in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25°C). Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

-

Phase Separation and Sampling:

-

Rationale: It is critical to sample only the supernatant (the saturated solution) without any undissolved solute, which would lead to erroneously high solubility values.

-

Procedure: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess isopropyl caprate to settle. Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

-

Filtration:

-

Rationale: Filtration removes any fine, suspended particles of the undissolved solute, ensuring that only the dissolved portion is analyzed.

-

Procedure: Immediately filter the collected aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. The filter material should be compatible with the solvent used.

-

-

Gravimetric Analysis or Instrumental Analysis:

-

Rationale: A quantitative analytical technique is required to determine the concentration of isopropyl caprate in the saturated solution.

-

Procedure (Instrumental Analysis - Recommended):

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID).

-

The calibration curve should be prepared using standard solutions of isopropyl caprate in the same solvent.

-

-

-

Calculation of Solubility:

-

Rationale: The final step is to calculate the solubility from the analytical data.

-

Procedure: Based on the concentration determined from the instrumental analysis and the dilution factor, calculate the original concentration of isopropyl caprate in the saturated solution. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Molecular Interactions Visualization:

The solubility of isopropyl caprate is dictated by the interplay of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates these potential interactions.

Caption: Intermolecular forces governing isopropyl caprate solubility.

Conclusion

The solubility of isopropyl caprate in organic solvents is a critical parameter for its effective application in the pharmaceutical, cosmetic, and fragrance industries. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility, presented available quantitative data, and detailed a robust experimental protocol for its determination. By understanding the interplay of intermolecular forces and following rigorous experimental procedures, researchers and formulation scientists can make informed decisions regarding solvent selection and optimize the performance and stability of their products. The provided methodologies and data serve as a foundational resource for further research and development involving isopropyl caprate.

References

-

National Center for Biotechnology Information. (n.d.). Isopropyl caprate. PubChem. Retrieved from [Link]

-

Scent.vn. (n.d.). Isopropyl caprate (CAS 2311-59-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

TutorChase. (n.d.). What are the physical properties of esters and how do they differ from other organic compounds? Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isopropyl decanoate. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]

Sources

- 1. Isopropyl caprate | C13H26O2 | CID 16833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. isopropyl decanoate, 2311-59-3 [thegoodscentscompany.com]

- 5. tutorchase.com [tutorchase.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to Isopropyl Caprate in the Context of Plant-Derived Formulations

Abstract

Isopropyl caprate (also known as isopropyl decanoate) is a widely utilized ester in the pharmaceutical and cosmetic industries, prized for its emollient and solvent properties. Its frequent appearance in commercial products that also feature plant extracts has led to inquiries regarding its potential natural origin. This technical guide addresses the question of the natural occurrence of isopropyl caprate in plant extracts. A thorough review of scientific literature reveals no credible, verifiable evidence to support its biogenic origin in plants. We conclude that isopropyl caprate is a synthetic compound, and its presence in botanical formulations is a result of deliberate design to optimize product texture, stability, and delivery of active ingredients. This guide details the compound's synthetic pathway, its functional roles in formulation, and provides a robust analytical protocol for its quantification in a complex product matrix, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: An Inquiry into the Natural Occurrence of Isopropyl Caprate

The core question for researchers encountering isopropyl caprate in formulations containing botanical ingredients is whether this compound is a natural constituent of the plant extract or a synthetic additive.

Review of Evidence

Despite extensive analysis of plant volatile organic compounds (VOCs) and essential oils, there is a conspicuous absence of isopropyl caprate in the scientific literature. Numerous studies employing advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Ion Mobility Spectrometry (GC-IMS) have characterized the essential oils of a wide array of plants, including those known for their rich ester content.

For instance, comprehensive analyses of the volatile components of Schisandra chinensis fruits, a plant sometimes anecdotally associated with this compound, have identified dozens of terpenes, lignans, and other molecules, but do not list isopropyl caprate among them[1][2][3][4][5][6]. While the PubChem database includes a statement that "Isopropyl decanoate has been reported in Schisandra chinensis with data available," no primary, verifiable scientific publication could be located to substantiate this claim, suggesting it may be an error or refer to a non-peer-reviewed source. Given the volume of contradictory, high-quality analytical data available, this claim must be considered unsubstantiated.

Biosynthetic Plausibility

The formation of an ester requires an acid and an alcohol. The biosynthesis of isopropyl caprate would necessitate the presence of its two precursors within the plant's metabolic machinery:

-

Capric Acid (Decanoic Acid): This C10 saturated fatty acid is a common natural product, found abundantly in oils like coconut and palm kernel oil[7][8]. Its presence in plants is well-established.

-

Isopropanol (Propan-2-ol): This is the critical limiting factor. While plants produce a vast range of alcohols, isopropanol is not a common metabolite. Plant ester biosynthesis overwhelmingly favors ethanol (forming ethyl esters) and methanol (forming methyl esters). While some isopropyl-containing compounds and other isopropyl esters (like isopropyl palmitate) have been noted in nature, the enzymatic machinery for the routine production of isopropanol and its subsequent esterification with fatty acids like capric acid does not appear to be a feature of plant biochemistry[9].

The absence of a common biosynthetic pathway for isopropanol in plants makes the natural occurrence of isopropyl caprate highly improbable.

Part 2: Synthetic Origin and Physicochemical Profile

Isopropyl caprate is synthesized industrially through a straightforward and efficient chemical reaction.

Industrial Synthesis: Fischer Esterification

The primary method for producing isopropyl caprate is the Fischer esterification of capric acid with isopropanol, typically in the presence of an acid catalyst such as sulfuric acid. The reaction is driven to completion by removing the water that is formed as a byproduct.

Caption: Industrial synthesis of Isopropyl Caprate via Fischer Esterification.

Key Physicochemical Properties

The value of isopropyl caprate in formulations stems from its unique combination of physical and chemical properties, which are summarized below.

| Property | Value / Description | Consequence in Formulation |

| Appearance | Clear, colorless to slightly yellow oily liquid | Does not impart color to the final product. |

| Odor | Faint, fatty-fruity odor | Does not interfere with the desired fragrance of the product. |

| Viscosity | Low | Provides a light, non-greasy, and non-tacky feel on the skin; improves spreadability. |

| Polarity | Low to medium | Excellent solvent for lipophilic (oil-soluble) active ingredients and UV filters. |

| Spreading Value | High | Spreads easily and evenly across the skin, creating a smooth, elegant skin feel. |

| Solubility | Insoluble in water; soluble in oils and organic solvents | Acts as a carrier for oil-based plant extracts and other non-aqueous ingredients. |

| Chemical Stability | High; resistant to oxidation | Contributes to a long shelf-life for the final product. |

Part 3: Functional Role in Formulations with Plant Extracts

The primary reason researchers encounter isopropyl caprate alongside plant extracts is its function as a high-performance excipient. It is not co-extracted with the botanical; it is added to the formulation to enhance its performance and aesthetics.

-

Emollient: Isopropyl caprate forms a thin, non-greasy film on the skin that helps to reduce water loss (transepidermal water loss, TEWL), thereby moisturizing and softening the skin.

-

Solvent & Carrier: Many valuable bioactive compounds in plant extracts (e.g., certain flavonoids, carotenoids, and essential oil components) have poor water solubility. Isopropyl caprate acts as an effective solvent for these lipophilic molecules, allowing for their stable incorporation into a cream or lotion base and ensuring their even distribution.

-

Penetration Enhancer: Its chemical structure can temporarily and reversibly disrupt the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. This action can facilitate the penetration of other active compounds from the plant extract into deeper layers of the epidermis.

-

Aesthetic Modifier: It significantly improves the sensory profile of a product. It can reduce the greasiness of heavy oils or butters (like shea butter) that may be used in a "natural" formulation, resulting in a product with a light, silky, and fast-absorbing feel that is preferred by consumers.

Part 4: Analytical Protocol for Quality Control

For drug development and quality assurance professionals, it is essential to have a reliable method to identify and quantify isopropyl caprate within a finished product. This ensures the product meets manufacturing specifications and regulatory requirements. The following protocol outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective

To quantify the concentration (% w/w) of isopropyl caprate in a complex matrix (e.g., a cosmetic cream or lotion containing a plant extract).

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for this analysis. Gas chromatography provides the necessary separation of the volatile and semi-volatile components of the complex matrix, while mass spectrometry provides definitive identification and quantification based on the unique mass fragmentation pattern of the target analyte.

Step-by-Step Protocol

-

Standard Preparation:

-

Prepare a stock solution of certified reference material (CRM) isopropyl caprate at 1000 µg/mL in hexane.

-

Prepare a series of calibration standards by serial dilution of the stock solution in hexane to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare an internal standard (IS) stock solution (e.g., isopropyl myristate) at 1000 µg/mL in hexane. Spike each calibration standard and sample with the IS to a final concentration of 20 µg/mL. The IS corrects for variations in extraction efficiency and injection volume.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

Accurately weigh approximately 1.0 g of the cream/lotion sample into a 50 mL centrifuge tube.

-

Add 10 mL of a 1:1 mixture of hexane and methanol. The methanol helps to break the emulsion and precipitate proteins/polymers, while the hexane solubilizes the lipophilic isopropyl caprate.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean vial.

-

Repeat the extraction (steps 2.2-2.5) on the remaining residue to ensure quantitative recovery. Combine the hexane extracts.

-

Add the internal standard to the combined extract.

-

Filter the final extract through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.

-

-

GC-MS Instrumentation and Conditions:

-

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is ideal. This separates compounds based on boiling point, which is effective for esters.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL, splitless mode, injector temperature 250°C. Splitless injection ensures maximum sensitivity for trace analysis.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity.

-

Target Ions for Isopropyl Caprate: Monitor characteristic fragment ions (e.g., m/z 43, 173, 214).

-

Target Ions for IS (Isopropyl Myristate): Monitor its characteristic ions.

-

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of isopropyl caprate to the peak area of the internal standard against the concentration of the calibration standards.

-

Calculate the concentration of isopropyl caprate in the sample extract using the regression equation from the calibration curve.

-

Convert the concentration back to the original sample weight to report the final result as % w/w.

-

Caption: Analytical workflow for the quantification of Isopropyl Caprate in a cream.

Conclusion

For researchers, scientists, and drug development professionals, it is critical to operate from a position of scientific accuracy. The available evidence overwhelmingly indicates that isopropyl caprate is not a naturally occurring compound in plant extracts . It is a synthetic ester, created through the reaction of naturally-derived capric acid and synthetically-produced isopropanol.

Its presence in commercial products featuring botanical extracts is a deliberate and strategic formulation choice. It serves vital functions as an emollient, solvent, and aesthetic modifier that enhances the overall performance and consumer acceptance of the final product. Understanding this distinction is crucial for accurate product development, quality control, and the scientific assessment of "natural" formulations.

References

-

Analysis of Volatile Components in Dried Fruits and Branch Exudates of Schisandra chinensis with Different Fruit Colors Using GC-IMS Technology. (2023). PubMed Central. [Link]

-

Analysis of the essential oil of Schisandra chinensis(Turcz.)Baill. with GC/MS. (n.d.). ResearchGate. [Link]

-

The analysis of the essential oil from the seeds of Schisandra chinensis by GC-MS. (n.d.). ResearchGate. [Link]

-

Chemical composition and antioxidant activity of the essential oil of Schisandra chinensis fruits. (2012). PubMed. [Link]

-

Decanoic Acid (CAS 334-48-5) - Natural Premium Ingredient for Perfumery. (n.d.). Scentspiracy. [Link]

-

Capric acid. (n.d.). Wikipedia. [Link]

-

Isopropyl caprate | C13H26O2. (n.d.). PubChem. [Link]

-

A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis. (2023). MDPI. [Link]

-

Evaluation of proximate composition, bioactive lignans and volatile composition of Schisandra chinensis fruits from Inje and Mungyeong, Republic of Korea. (2016). Journal of Applied Pharmaceutical Science. [Link]

-

ISOPROPYL ESTERS. (n.d.). Pacific Speciality Oils. [Link]

Sources

- 1. Analysis of Volatile Components in Dried Fruits and Branch Exudates of Schisandra chinensis with Different Fruit Colors Using GC-IMS Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical composition and antioxidant activity of the essential oil of Schisandra chinensis fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. japsonline.com [japsonline.com]

- 7. The analysis of the essential oil from the seeds of Schisandra chinensis by GC-MS [journal11.magtechjournal.com]

- 8. [Analysis of the essential oil of Schisandra chinensis (Turcz.) Baill. with GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ISOPROPYL ESTERS [pacificspecialityoils.com]

Spectroscopic data analysis of isopropyl caprate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data Analysis of Isopropyl Caprate

Authored by: A Senior Application Scientist

Introduction

Isopropyl caprate, also known as isopropyl decanoate, is a fatty acid ester with the chemical formula C₁₃H₂₆O₂.[1][2][3][4] It is formed from the esterification of capric acid (a ten-carbon saturated fatty acid) and isopropanol.[5] In industries such as pharmaceuticals, cosmetics, and food science, isopropyl caprate serves as an emollient, solvent, and flavoring agent.[1][5] Precise and unambiguous structural confirmation and purity assessment are critical for its application in these fields. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize isopropyl caprate.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships behind the observed spectroscopic signals and the rationale for specific experimental protocols.

Molecular Structure and Spectroscopic Correlation

A thorough analysis begins with the molecule's structure. Understanding the distinct chemical environments of each atom is fundamental to interpreting the resulting spectra.

Caption: Isopropyl Caprate with labeled proton environments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms (protons).

Causality Behind ¹H NMR Spectral Features

The predicted ¹H NMR spectrum of isopropyl caprate will display distinct signals corresponding to the labeled protons in Figure 1. The chemical shift (δ) of each proton is dictated by its local electronic environment. Protons near the electronegative oxygen atom of the ester group (h, d) are deshielded and thus appear at a higher chemical shift (downfield). Protons in the aliphatic chain (a, b, c) are shielded and appear upfield. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, following the n+1 rule.[6]

Predicted ¹H NMR Data

| Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| h | (CH₃)₂CH -O- | 4.90 - 5.10 | Septet | 1H |

| d | -CH₂ -COO- | 2.20 - 2.30 | Triplet | 2H |

| c | -CH₂ -CH₂-COO- | 1.55 - 1.65 | Multiplet | 2H |

| b | -(CH₂ )₆- | 1.20 - 1.40 | Multiplet | 12H |

| i | (CH₃ )₂CH-O- | 1.20 - 1.25 | Doublet | 6H |

| a | CH₃ -(CH₂)₇- | 0.85 - 0.95 | Triplet | 3H |

Note: Predicted values are based on typical ranges for fatty acid esters.[7][8]

The isopropyl group presents a classic splitting pattern: the single methine proton (h) is adjacent to six equivalent methyl protons (i), resulting in a septet (6+1).[9] Conversely, the six methyl protons (i) are adjacent to the single methine proton (h), resulting in a doublet (1+1).[9][10]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-25 mg of isopropyl caprate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[11][12] Ensure the sample is fully dissolved; filter if any particulate matter is present.[13]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of 40-50 mm.[11][14]

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[12]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard acquisition parameters for ¹H NMR. The quality of the spectrum is highly dependent on proper shimming of the magnetic field.[14]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Causality Behind ¹³C NMR Spectral Features

The chemical shift of a carbon atom is highly sensitive to its electronic environment. The carbonyl carbon (e) of the ester is significantly deshielded by the double-bonded oxygen and appears furthest downfield. Carbons directly bonded to the single-bonded oxygen (g, h) are also deshielded. Carbons in the aliphatic chain appear in the upfield region.

Predicted ¹³C NMR Data

| Label | Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| e | C =O | 173 - 175 |

| h | (CH₃)₂C H-O- | 67 - 69 |

| d | -C H₂-COO- | 34 - 36 |

| c | -C H₂-CH₂-COO- | 31 - 33 |

| b | -(C H₂)₆- (multiple peaks) | 22 - 30 |

| i | (C H₃)₂CH-O- | 21 - 23 |

| a | C H₃-(CH₂)₇- | 13 - 15 |

Note: Predicted values are based on typical ranges for esters and alkanes.[15][16][17] Due to symmetry, the two methyl carbons of the isopropyl group (i) are equivalent and appear as a single peak.[17]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Due to the lower natural abundance of ¹³C, a more concentrated sample is required. Dissolve 50-100 mg of isopropyl caprate in ~0.7 mL of deuterated solvent (e.g., CDCl₃).[12]

-

Transfer & Acquisition: Follow the same transfer procedure as for ¹H NMR. Acquire the spectrum using proton-decoupled mode, which results in a spectrum of singlets for each unique carbon, simplifying interpretation.[17] Acquisition times are typically longer than for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Causality Behind IR Spectral Features

The ester functional group in isopropyl caprate has two highly characteristic vibrations that produce strong, easily identifiable absorption bands:

-

C=O Stretch: The strong double bond and the large change in dipole moment during vibration result in a very intense, sharp absorption band. For aliphatic esters, this typically appears in the 1750-1735 cm⁻¹ region.[18][19]

-

C-O Stretches: The C-O single bonds of the ester also produce strong absorption bands in the "fingerprint region" of the spectrum, typically between 1300-1000 cm⁻¹.[18]

The long alkyl chain will produce characteristic C-H stretching and bending vibrations. The C-H stretching from the sp³ hybridized carbons will appear as strong, sharp peaks just below 3000 cm⁻¹.[20][21]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity / Shape |

| 2850–2960 | C-H (sp³) Stretch | Strong, Sharp |

| 1735–1750 | C=O (Ester) Stretch | Strong, Sharp |

| 1300–1000 | C-O (Ester) Stretch | Strong |

Experimental Protocol: FTIR Analysis

-

Sample Preparation (Neat Liquid): Place one drop of pure isopropyl caprate liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin liquid film.

-

Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Run the sample scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.[22][23]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.[24]

Causality Behind MS Fragmentation

Upon electron ionization, isopropyl caprate will form a molecular ion (M⁺•), which is the intact molecule with one electron removed.[24] The molecular weight of isopropyl caprate is 214.35 g/mol , so the molecular ion peak is expected at m/z 214.[2] This molecular ion is often unstable and undergoes fragmentation through the cleavage of weaker bonds. For esters, characteristic fragmentation patterns arise from cleavages adjacent to the carbonyl group and the ester oxygen.[25][26]

Predicted Fragmentation Pattern

Caption: Predicted EI-MS fragmentation of isopropyl caprate.

| m/z Value | Proposed Fragment | Description |

| 214 | [C₁₃H₂₆O₂]⁺• | Molecular Ion (M⁺•) |

| 171 | [C₁₀H₁₉O₂]⁺ | Loss of propene (C₃H₆) via McLafferty rearrangement |

| 155 | [C₉H₁₉CO]⁺ | Acylium ion from cleavage of the C-O bond |

| 59 | [C₃H₇O]⁺ | Isopropyl oxonium ion |

| 43 | [C₃H₇]⁺ | Isopropyl cation (often a base peak) |

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of isopropyl caprate (e.g., 1 mg/mL) in a volatile organic solvent like hexane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the Gas Chromatograph (GC). The GC will separate the analyte from any impurities based on volatility and column interaction. The sample is vaporized in the injector and carried by an inert gas through a capillary column.[27]

-

Ionization and Analysis: As the isopropyl caprate elutes from the GC column, it enters the ion source of the Mass Spectrometer.

-

Ionization: The sample is bombarded with electrons (typically at 70 eV in EI mode), causing ionization and fragmentation.[25]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. A detector records the abundance of each ion, generating the mass spectrum.[28][29]

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of these techniques lies in their combined application. Each method provides a piece of the structural puzzle, and together they create a self-validating system for confirming the identity and purity of isopropyl caprate.

-

¹H and ¹³C NMR together map out the complete carbon-hydrogen framework, confirming the presence of the C10 fatty acid chain and the isopropyl group, and their connectivity through the ester linkage.

-

IR Spectroscopy provides definitive evidence of the ester functional group via the strong C=O and C-O stretching bands, corroborating the NMR data.

-

Mass Spectrometry confirms the molecular weight (m/z 214) and provides a characteristic fragmentation pattern that is entirely consistent with the structure deduced from NMR and IR. The presence of key fragments like the acylium ion (m/z 155) and isopropyl cation (m/z 43) further solidifies the structural assignment.

By integrating the data from these three orthogonal techniques, a scientist can establish the structure of isopropyl caprate with an exceptionally high degree of confidence, meeting the rigorous standards required in research and development.

References

-

PubChem. Isopropyl caprate. National Center for Biotechnology Information. [Link][1]

-

Plank, C., & Lorbeer, E. (2001). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 49(8), 3649–3654. [Link][25]

-

Honkio, M., & Lukkari, M. (2004). An infrared spectroscopic method for quantitative analysis of fatty alcohols and fatty acid esters in machinery oils. Talanta, 64(4), 959-964. [Link][30]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link][11]

-

Spectra Analysis. Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. [Link][32]

-

Doumenq, P., Guiliano, M., Bertrand, J. C., & Mille, G. (1990). GC/FT-IR Analysis of Fatty Acid Methyl Esters. Applied Spectroscopy, 44(8), 1355-1359. [Link][33]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link][18]

-

JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link][28]

-

Wiley Science Solutions. FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. [Link][27]

-

NIST. n-Capric acid isopropyl ester. NIST WebBook. [Link][4]

-

Hsu, F. F., & Turk, J. (2010). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Journal of the American Society for Mass Spectrometry, 21(10), 1733–1741. [Link][29]

-

University of Missouri-St. Louis. Sample Preparation for NMR. [Link][14]

-

University of Wisconsin-River Falls. Alcohol to Ester Synthesis Lab. [Link][34]

-

LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link][12]

-

University of California, Irvine. Esters: An Introduction. [Link][35]

-

Brooks/Cole Publishing Company. Common 1H NMR Splitting Patterns. [Link][9]

-

de Oliveira, J. S., et al. (2015). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. International Journal of Environmental Science and Development, 6(3), 206-209. [Link][22]

-

ResearchGate. FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. [Link][23]

-

Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link][10]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][36]

-

Reich, H. J. NMR Spectroscopy Data. University of Wisconsin-Madison. [Link][37]

-

Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link][24]

-

Reich, H. J. 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link][8]

-

Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. [Link][20]

-

ResearchGate. 13C-NMR spectra of isopropyl alcohol extracts. [Link][38]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link][26]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

De La Cruz, M., et al. Chapter 2: Fragmentation and Interpretation of Spectra. In Mass Spectrometry Instrumentation, Interpretation, and Applications. [Link][39]

-

Science Ready (YouTube). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link][40]

-

Oregon State University. 13C NMR Chemical Shifts. [Link][16]

-

Millersville University. Table of Characteristic IR Absorptions. [Link][21]

-

ResearchGate. Absorption peaks in the IR spectra of isopropyl laurate, isopropanol, and lauric acid. [Link][41]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum of Isopropyl alcohol. [Link][42]

-

Chemistry LibreTexts. 13.7: Uses of ¹³C NMR Spectroscopy. [Link][17]

-

University of Calgary. Sample IR spectra. [Link]

Sources

- 1. Isopropyl caprate | C13H26O2 | CID 16833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. dcchemicals.com [dcchemicals.com]

- 4. n-Capric acid isopropyl ester [webbook.nist.gov]

- 5. N-CAPRIC ACID ISOPROPYL ESTER | 2311-59-3 [chemicalbook.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. askthenerd.com [askthenerd.com]

- 10. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. depts.washington.edu [depts.washington.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 20. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 21. uanlch.vscht.cz [uanlch.vscht.cz]

- 22. ijesd.org [ijesd.org]

- 23. researchgate.net [researchgate.net]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. pubs.acs.org [pubs.acs.org]

- 26. scienceready.com.au [scienceready.com.au]

- 27. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 28. jeol.com [jeol.com]

- 29. researchgate.net [researchgate.net]

- 30. An infrared spectroscopic method for quantitative analysis of fatty alcohols and fatty acid esters in machinery oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. purdue.edu [purdue.edu]

- 32. spectrometrics.com [spectrometrics.com]

- 33. GC/FT-IR Analysis of Fatty Acid Methyl Esters [opg.optica.org]

- 34. web.mnstate.edu [web.mnstate.edu]

- 35. people.chem.umass.edu [people.chem.umass.edu]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. organicchemistrydata.org [organicchemistrydata.org]

- 38. researchgate.net [researchgate.net]

- 39. whitman.edu [whitman.edu]

- 40. youtube.com [youtube.com]

- 41. researchgate.net [researchgate.net]

- 42. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863) [hmdb.ca]

Thermal Analysis of Isopropyl Caprate: A Technical Guide for Pharmaceutical Development

Introduction: Isopropyl Caprate in Pharmaceutical Formulations

Isopropyl caprate (also known as isopropyl decanoate) is a fatty acid ester with the chemical formula C13H26O2.[1] It is synthesized from the esterification of capric acid (a medium-chain fatty acid) and isopropyl alcohol.[2][3] In the pharmaceutical industry, isopropyl caprate is valued as an emollient, solvent, and penetration enhancer in topical and transdermal formulations. Its physicochemical properties, such as its oily texture and ability to solubilize active pharmaceutical ingredients (APIs), make it a versatile excipient in creams, lotions, and ointments.

A thorough understanding of the thermal properties of excipients like isopropyl caprate is paramount for ensuring the stability, efficacy, and safety of the final drug product. Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical insights into the material's behavior under temperature stress. This guide offers an in-depth exploration of the application of DSC and TGA to characterize isopropyl caprate for researchers, scientists, and drug development professionals.

The Role of Thermal Analysis in Excipient Characterization

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature.[4] For pharmaceutical excipients, these techniques are indispensable for:

-

Polymorphism and Purity Assessment: Identifying different crystalline forms and detecting impurities that can affect the stability and bioavailability of the drug product.

-

Melting and Crystallization Behavior: Determining the melting point, enthalpy of fusion, and crystallization temperatures, which are crucial for processing and storage.

-

Thermal Stability and Decomposition: Establishing the temperature at which the material begins to degrade, a key parameter for defining storage conditions and shelf life.

-

Compatibility Studies: Assessing the thermal interactions between the excipient and the API to identify potential incompatibilities.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[5] This allows for the detection of thermal events such as melting, crystallization, and glass transitions.

Experimental Protocol: DSC Analysis of Isopropyl Caprate

The following protocol outlines a standard method for the DSC analysis of isopropyl caprate. The causality behind each experimental choice is explained to ensure scientific integrity.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of isopropyl caprate into a standard aluminum DSC pan. A smaller sample size is chosen to minimize thermal gradients within the sample, ensuring a sharp and well-defined thermal event.

-

Hermetically seal the pan to prevent any volatilization of the sample during the analysis, which could be misinterpreted as a thermal event.

-

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium, to ensure the accuracy of the measured values.

-

-

Temperature Program:

-

Equilibrate the sample at a low temperature, for instance, -50°C, to ensure a stable baseline before heating.

-

Heat the sample from -50°C to 100°C at a constant heating rate of 10°C/min. This heating rate is a common choice that balances resolution and sensitivity. A slower rate could improve resolution but might broaden the peaks, while a faster rate could decrease resolution.

-

Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent any oxidative degradation of the sample during the analysis.

-

Interpreting the DSC Thermogram of Isopropyl Caprate

The resulting DSC thermogram for a fatty acid ester like isopropyl caprate would typically exhibit an endothermic peak corresponding to its melting point. The characteristics of this peak provide valuable information:

-

Onset Temperature: The temperature at which the melting process begins.

-

Peak Temperature: The temperature at which the melting rate is at its maximum. For pure, crystalline materials, the melting point is often reported as the onset temperature.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak, which represents the amount of energy required to melt the sample. This value is proportional to the sample's crystallinity.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is primarily used to determine the thermal stability and composition of materials.

Experimental Protocol: TGA Analysis of Isopropyl Caprate

The following protocol provides a standard method for conducting TGA on isopropyl caprate, with justifications for the chosen parameters.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of isopropyl caprate into an open TGA pan (e.g., alumina or platinum). A slightly larger sample mass compared to DSC is often used to ensure a detectable mass loss.

-

-

Instrument Calibration:

-

Calibrate the TGA instrument for mass using standard weights and for temperature using materials with known decomposition temperatures.

-

-

Temperature Program:

-

Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min. This temperature range is typically sufficient to observe the complete decomposition of organic esters.

-

Maintain a controlled atmosphere in the furnace, typically an inert nitrogen purge at a flow rate of 50 mL/min, to study the thermal decomposition without oxidation.

-

Interpreting the TGA Curve of Isopropyl Caprate

The TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG curve) shows the rate of mass loss and can help in identifying distinct decomposition steps. For a pure fatty acid ester like isopropyl caprate, a single-step decomposition is generally expected. Key information derived from the TGA curve includes:

-

Onset Temperature of Decomposition (Td): The temperature at which a significant mass loss begins. This is a critical indicator of the material's thermal stability.

-

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, corresponding to the peak in the DTG curve.

-

Residual Mass: The percentage of mass remaining at the end of the experiment. For a volatile organic compound like isopropyl caprate, this should be close to zero.

Data Presentation: Thermal Properties of Isopropyl Caprate

The following table summarizes the expected thermal properties of isopropyl caprate based on the analysis of similar long-chain fatty acid esters.

| Thermal Property | Technique | Expected Value | Significance in Pharmaceutical Development |

| Melting Point (Onset) | DSC | Low (below room temp.) | Influences physical state at storage and processing conditions. |

| Enthalpy of Fusion (ΔHfus) | DSC | Moderate | Related to the crystallinity and purity of the excipient. |

| Onset of Decomposition (Td) | TGA | > 150°C | Defines the upper temperature limit for safe handling and storage. |

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the DSC and TGA analyses.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion: The Value of a Comprehensive Thermal Profile

The thermal analysis of isopropyl caprate using DSC and TGA provides a wealth of information that is crucial for its effective use in pharmaceutical formulations. By establishing a comprehensive thermal profile, researchers and drug development professionals can make informed decisions regarding formulation strategies, manufacturing processes, and storage conditions. This ensures the development of robust, stable, and effective drug products. The methodologies and interpretative guidance provided in this technical guide serve as a foundational framework for the rigorous characterization of this important pharmaceutical excipient.

References

-

Scent.vn. Isopropyl caprate (CAS 2311-59-3): Odor profile, Properties, & IFRA compliance. [Link]

-

Pharmaceutical Business Review. Terminology in Pharmacy: Thermal Analysis Provides the Overall Picture. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16833, Isopropyl caprate. [Link]

-

CAS Common Chemistry. Isopropyl decanoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21606, Isopropyl caprylate. [Link]

-

ASTM International. ASTM Volume 14.05, July 2018, Statistical Methods; Hazard Potential of Chemicals; Thermal Measurements; Manufacture of Pharmaceutical and Biopharmaceutical Products. [Link]

-

The Good Scents Company. isopropyl decanoate. [Link]

-

ASTM International. Standard Test Method for Thermal Stability by Thermogravimetry. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

Wikipedia. Thermogravimetric analysis. [Link]

-

ResearchGate. A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. [Link]

-

PubChem. Isopropyl caprate. [Link]

-

ResearchGate. Differential scanning calorimetry study on the oxidation of C12-C18 saturated fatty acids and their esters. [Link]

-

EAG Laboratories. DSC Analysis of Polymers. [Link]

-

Mettler Toledo. Interpreting DSC curves Part 1: Dynamic measurements. [Link]

-

SpringerLink. Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. [Link]

-

PubChem. Propan-2-yl 8-(3-octyloxiran-2-yl)octanoate. [Link]

-

Jurnal Rekayasa Kimia & Lingkungan. Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave. [Link]

-

MDPI. A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. [Link]

-

PubChem. Isopropanol. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Aston Publications Explorer. Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. [Link]

-

Fraunhofer-Publica. Thermal and mechanical properties of fatty acid starch esters. [Link]

-

AKJournals. Characterization of fatty acid methyl esters by thermal analysis. [Link]

-

SpringerLink. DSC Analysis of Thermophysical Properties for Biomaterials and Formulations. [Link]

-

Cheméo. 1-Hydroxy-3-(octanoyloxy)propan-2-yl decanoate (CAS 177717-46-3). [Link]

-

Chemistry LibreTexts. 4: Differential Scanning Calorimetry (DSC). [Link]

-

NIST WebBook. 1-Hydroxy-3-(octanoyloxy)propan-2-yl decanoate. [Link]

-